N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea
Overview
Description
N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a sec-butyl group and a 1-(1-naphthyl)ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea typically involves the reaction of sec-butylamine with 1-(1-naphthyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea can be compared with other urea derivatives, such as:
- N,N’-diethylurea
- N,N’-diphenylurea
- N-(tert-butyl)-N’-[1-(1-naphthyl)ethyl]urea
Uniqueness:
- The presence of the sec-butyl group and the 1-(1-naphthyl)ethyl group gives N-(sec-butyl)-N’-[1-(1-naphthyl)ethyl]urea unique steric and electronic properties, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-butan-2-yl-3-(1-naphthalen-1-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-12(2)18-17(20)19-13(3)15-11-7-9-14-8-5-6-10-16(14)15/h5-13H,4H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMYBCSGUILSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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